molecular formula C25H31NO2 B15005370 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide

3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide

Cat. No.: B15005370
M. Wt: 377.5 g/mol
InChI Key: NYJZQZCOMQKJSQ-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and a carboxamide group The compound is notable for its unique tricyclo[3311~3,7~]decane moiety, which imparts significant steric hindrance and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation, followed by methoxylation.

    Introduction of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves the preparation of the tricyclo[3.3.1.1~3,7~]decane intermediate, which can be achieved through a series of cyclization reactions.

    Coupling Reaction: The final step involves coupling the tricyclo[3.3.1.1~3,7~]decane intermediate with the naphthalene core via an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound to study steric effects and reaction mechanisms.

    Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with unique properties, such as high rigidity and stability.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The rigid tricyclo[3.3.1.1~3,7~]decane moiety allows for precise binding to target sites, potentially inhibiting or activating specific pathways. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adapalene: A naphthoic acid derivative with similar structural features but different functional groups.

    3-(4-Methoxyspiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate: Another compound with a tricyclo[3.3.1.1~3,7~]decane moiety.

Uniqueness

3-methoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]naphthalene-2-carboxamide is unique due to its combination of a naphthalene core with a tricyclo[3.3.1.1~3,7~]decane moiety, which imparts significant steric hindrance and rigidity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H31NO2/c1-3-23(25-13-16-8-17(14-25)10-18(9-16)15-25)26-24(27)21-11-19-6-4-5-7-20(19)12-22(21)28-2/h4-7,11-12,16-18,23H,3,8-10,13-15H2,1-2H3,(H,26,27)

InChI Key

NYJZQZCOMQKJSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

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